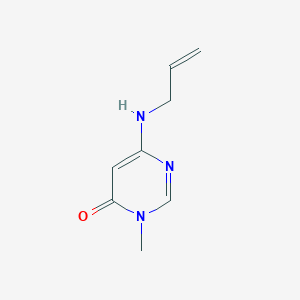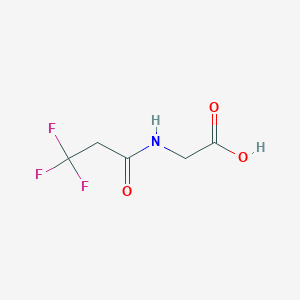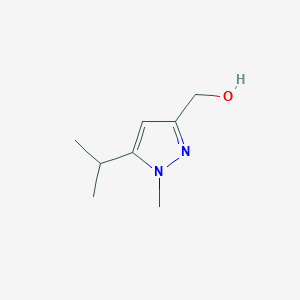![molecular formula C21H25N3O3S B2407421 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1252825-68-5](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activity
A study highlighted the synthesis of a series of analogues, including compounds structurally related to 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide, demonstrating potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair, making such compounds potential candidates for cancer therapy due to their ability to inhibit cell growth. The most potent compound was identified as a classical analogue with significant inhibitory effects, indicating the promising nature of these scaffolds for further development as antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antimicrobial Activity
Another line of research focused on the synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings, utilizing a similar core structure. These compounds showed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests that modifications of the this compound scaffold could yield new antimicrobial agents with potential clinical applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anticancer Activity
The compound's core structure has been explored for its anticancer properties. A study described the design, synthesis, and evaluation of certain derivatives for their in vitro cytotoxic activity. One compound exhibited significant growth inhibition against several cancer cell lines, indicating the potential of these derivatives as anticancer agents. This suggests that the chemical framework of this compound and its analogues could be optimized for selective anticancer activity (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-ethyl-N-(3-methylphenyl)glycine methyl ester followed by the deprotection of the methyl ester group to yield the final product.", "Starting Materials": [ "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid", "N-ethyl-N-(3-methylphenyl)glycine methyl ester" ], "Reaction": [ "Step 1: Condensation of 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-ethyl-N-(3-methylphenyl)glycine methyl ester using a coupling reagent such as EDCI or DCC in the presence of a base such as DIPEA or TEA to yield the corresponding amide intermediate.", "Step 2: Deprotection of the methyl ester group using a strong base such as LiOH or NaOH in a polar solvent such as methanol or ethanol to yield the final product, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide." ] } | |
CAS RN |
1252825-68-5 |
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-6-11-23-20(26)19-17(10-12-28-19)24(21(23)27)14-18(25)22(5-2)16-9-7-8-15(3)13-16/h7-10,12-13H,4-6,11,14H2,1-3H3 |
InChI Key |
KYHXAJQALDOWHA-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N(CC)C3=CC=CC(=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Azepan-1-yl)-2-oxoethyl] (E)-3-(2-chloropyridin-4-yl)prop-2-enoate](/img/structure/B2407339.png)
![(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane](/img/structure/B2407340.png)
![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)
![9-Methoxy-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B2407345.png)

![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)


![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)